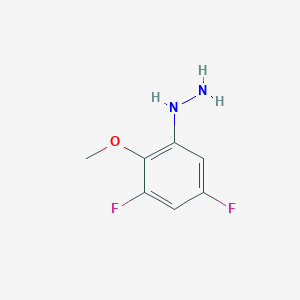

(3,5-Difluoro-2-methoxyphenyl)hydrazine

Übersicht

Beschreibung

(3,5-Difluoro-2-methoxyphenyl)hydrazine is a chemical compound belonging to the class of phenylhydrazines. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydrazine functional group. This compound is of interest due to its unique physical and chemical properties, which make it useful in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluoro-2-methoxyphenyl)hydrazine typically involves the reaction of 3,5-difluoro-2-methoxyaniline with hydrazine hydrate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazine derivative. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Industrial production may also incorporate additional purification steps to remove impurities and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Difluoro-2-methoxyphenyl)hydrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

Reduction: Reduction reactions can convert the hydrazine group to amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzenes, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenylhydrazines .

Wissenschaftliche Forschungsanwendungen

(3,5-Difluoro-2-methoxyphenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in the development of new drugs or as a precursor to pharmacologically active compounds.

Wirkmechanismus

The mechanism of action of (3,5-Difluoro-2-methoxyphenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The fluorine atoms and methoxy group may also contribute to the compound’s binding affinity and specificity for its targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,5-Difluoro-2-methoxyaniline): Similar in structure but lacks the hydrazine group.

(3,5-Difluoro-2-methoxybenzaldehyde): Contains an aldehyde group instead of a hydrazine group.

(3,5-Difluoro-2-methoxybenzoic acid): Contains a carboxylic acid group instead of a hydrazine group.

Uniqueness

(3,5-Difluoro-2-methoxyphenyl)hydrazine is unique due to the presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the hydrazine functional group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Biologische Aktivität

(3,5-Difluoro-2-methoxyphenyl)hydrazine is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a hydrazine functional group attached to a substituted phenyl ring. The presence of fluorine atoms and a methoxy group enhances its chemical reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and other biomolecules. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, potentially altering their activity or function. The fluorine and methoxy substituents may influence the compound's binding affinity and specificity for various molecular targets.

Antimicrobial Activity

Research has indicated that hydrazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, derivatives with similar structural features demonstrated minimum inhibitory concentrations (MICs) as low as 18.75 μg/mL against S. epidermidis and S. aureus .

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated a series of hydrazone derivatives for their antibacterial activity. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, suggesting that this compound might also possess similar properties due to its structural characteristics .

- Anticancer Activity :

Comparative Biological Activity Table

Q & A

Q. What are the established synthetic routes for preparing (3,5-Difluoro-2-methoxyphenyl)hydrazine, and how can reaction conditions be optimized for higher yield?

Basic

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,5-difluoro-2-methoxybenzaldehyde with hydrazine hydrate under reflux in ethanol (80°C, 6–8 hours) yields the hydrazine derivative. Optimization involves controlling pH (neutral to slightly acidic), stoichiometric excess of hydrazine (1.5–2 equivalents), and inert atmosphere (N₂) to prevent oxidation. Post-reaction, purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves yield .

Q. How do the electron-withdrawing fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

Advanced

The fluorine atoms increase electrophilicity at the phenyl ring, enhancing reactivity in cyclocondensation or coupling reactions. Computational studies (DFT, M05-2X/6-31G(d)) show reduced electron density at the hydrazine NH₂ group, favoring nucleophilic attack. Kinetic experiments (e.g., Hammett plots) can quantify substituent effects, while adjusting solvent polarity (e.g., DMF vs. THF) modulates reaction rates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

Basic

- IR Spectroscopy : NH stretches (3200–3300 cm⁻¹), aromatic C-F (1250–1100 cm⁻¹), and C-O (methoxy, ~2850 cm⁻¹).

- ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm, splitting patterns reflect fluorine coupling), methoxy (δ ~3.8 ppm), and NH₂ (δ ~4.5 ppm, broad).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NH₂). X-ray crystallography resolves stereoelectronic effects in crystalline derivatives .

Q. What computational methods are employed to predict the regioselectivity of cyclization reactions involving this compound?

Advanced

Density functional theory (DFT) calculates transition-state energies to predict regioselectivity. For example, M06-2X/6-311++G(d,p) evaluates activation barriers for 5- vs. 6-membered ring formation. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions directing cyclization. Solvent effects are modeled using SMD implicit solvation .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

Basic

- Oxidation : Hydrazine oxidation to diazenes (controlled via inert atmosphere).

- Over-condensation : Excess hydrazine (2.5 eq.) suppresses oligomerization.

- Byproduct Formation : TLC monitoring (silica, ethyl acetate) identifies impurities; column chromatography removes them. Reaction quench with ice-water minimizes side products .

Q. How does the presence of methoxy and fluorine groups affect the thermal stability and decomposition pathways of this compound?

Advanced

Thermogravimetric analysis (TGA) under N₂ shows decomposition onset at ~180°C. Methoxy groups stabilize intermediates via resonance, while fluorine increases thermal lability (C-F bond cleavage). Pyrolysis-GC/MS identifies volatile fragments (e.g., HF, NH₃). Kinetic studies (Kissinger method) determine activation energy (~120 kJ/mol) .

Q. What are the applications of this compound in the synthesis of heterocyclic compounds, and what are the typical reaction conditions?

Basic

Used to synthesize pyrazoles, triazoles, and oxadiazoles. Example: Condensation with β-ketoesters (1:1 mol ratio) in acetic acid (reflux, 4 hours) yields 3,5-disubstituted pyrazoles. Microwave-assisted synthesis (100°C, 30 min) reduces time. Yields >70% achieved with catalytic p-TsOH .

Q. What role does this compound play in catalytic cycles, and how do its substituents influence catalytic efficiency?

Advanced

Acts as a ligand in Ru(II) complexes for transfer hydrogenation. Fluorine enhances Lewis acidity at the metal center, increasing turnover frequency (TOF). Cyclic voltammetry shows redox activity at –0.5 V (vs. Ag/AgCl), correlating with catalytic performance. Substituent effects are probed via Hammett σₚ constants .

Q. How can the purity of this compound be assessed using chromatographic methods, and what are the critical parameters?

Basic

HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) with UV detection (254 nm) quantifies purity (>98%). For GC-MS, derivatization (BSTFA) improves volatility. Retention time (RT) and peak symmetry indicate purity. Calibration with certified reference materials ensures accuracy .

Q. What are the challenges in crystallizing this compound derivatives, and how can X-ray diffraction data be utilized to resolve structural ambiguities?

Advanced

Crystallization is hindered by polymorphism. Slow evaporation (diethyl ether/dichloromethane) yields single crystals. X-ray data (SHELX suite) refine torsion angles and hydrogen bonding (N–H⋯F). Disorder modeling (e.g., PLATON SQUEEZE) addresses solvent occupancy. Hirshfeld surface analysis quantifies intermolecular interactions .

Eigenschaften

IUPAC Name |

(3,5-difluoro-2-methoxyphenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O/c1-12-7-5(9)2-4(8)3-6(7)11-10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRVSZVZSPQFYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.